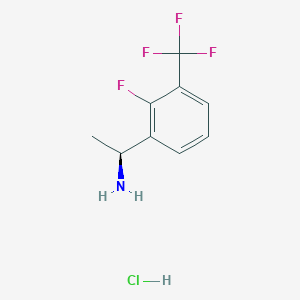

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorinated aromatic ring and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the fluorinated aromatic precursor.

Chiral Amine Formation: The chiral amine is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing scalable synthetic routes that ensure high yield and purity.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.

Purification: Employing techniques like crystallization, distillation, or chromatography to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Cyclohexane derivatives.

Substitution Products: Fluorinated aromatic compounds with different substituents.

Aplicaciones Científicas De Investigación

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine: The free base form without the hydrochloride salt.

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Actividad Biológica

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, with the CAS number 2416218-85-2, is a fluorinated amine compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClF₄N |

| Molecular Weight | 243.63 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| SMILES | CC@HC1=CC=CC(C(F)(F)F)=C1F.[H]Cl |

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy in biological systems.

Antidepressant Effects

One of the primary areas of investigation for this compound is its potential antidepressant activity. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs). The fluorinated phenyl ring may enhance binding affinity to serotonin transporters, leading to increased serotonin levels in synaptic clefts, which is beneficial in treating depression.

Neuroprotective Properties

Preliminary studies suggest that this compound exhibits neuroprotective properties. In vitro assays have indicated that it can reduce oxidative stress and apoptosis in neuronal cell lines. This effect may be linked to its ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) production.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC). The compound showed an IC₅₀ value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent antiproliferative activity while exhibiting minimal toxicity to non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Case Studies

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depression-like behaviors as measured by the forced swim test. The compound's efficacy was comparable to established SSRIs, highlighting its potential for further development as an antidepressant agent.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model using rats, treatment with this compound prior to inducing ischemia led to a marked reduction in infarct size and improved neurological outcomes post-recovery. Histological analysis revealed decreased neuronal death and preserved brain architecture, supporting its neuroprotective claims.

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. In subacute toxicity studies conducted on healthy mice at doses up to 40 mg/kg, no significant adverse effects were observed, indicating a favorable safety profile for further clinical development .

Propiedades

IUPAC Name |

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBHILUDLKIQEF-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.